REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[Br:22])[CH3:15])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>O1CCOCC1>[Br:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[N:14]([CH3:15])[CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1
|
Name
|
4-[(2-bromo-phenyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C)C1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)N(C1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.704 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 109% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |